methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate
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Overview
Description
Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate
- Ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate
- 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-ylsulfanylacetic acid
Uniqueness
Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12BrNO3 |
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Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3 |
InChI Key |
GMIGZHGBAWJBLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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